molecular formula C19H11BrF3NO2 B2710839 6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid CAS No. 926269-29-6

6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid

Cat. No.: B2710839
CAS No.: 926269-29-6
M. Wt: 422.201
InChI Key: GNUUPQRQZLKZNH-UHFFFAOYSA-N
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Description

6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C19H11BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a quinoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the quinoline moiety play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bromine atom and the trifluoromethyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

6-bromo-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF3NO2/c20-13-5-7-17-15(9-13)16(18(25)26)10-14(24-17)6-4-11-2-1-3-12(8-11)19(21,22)23/h1-10H,(H,25,26)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUUPQRQZLKZNH-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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